KCC009 was developed as part of a series of dihydroisoxazole inhibitors targeting TG2. It has been studied extensively in vitro and in vivo, demonstrating significant biological activity against tumor cells. The compound is available from various chemical suppliers and has been referenced in numerous scientific publications.
KCC009 is classified as a small molecule inhibitor. Its primary target, TG2, is involved in protein cross-linking and has roles in cell adhesion, apoptosis, and extracellular matrix formation. By inhibiting TG2, KCC009 affects these processes, making it a candidate for cancer therapy and other conditions where TG2 plays a critical role.
The synthesis of KCC009 involves several key steps that typically include the following:
The synthetic route may involve the use of various reagents and conditions, including:
These methods are often proprietary, with variations depending on the manufacturer or research institution .
Key structural data includes:
These structural features are essential for understanding how KCC009 interacts with its target enzyme.
KCC009 participates in various chemical reactions typical for small molecules, including:
Common reagents used in reactions involving KCC009 include:
The specific reaction conditions—temperature, pressure, and pH—are adjusted based on the desired outcome .
KCC009 exerts its pharmacological effects primarily through the inhibition of TG2 activity. By binding to the active site of the enzyme, it prevents the cross-linking of proteins that would otherwise contribute to tumor growth and metastasis.
Research indicates that KCC009 can induce apoptosis in cancer cells by modulating pathways associated with cell cycle arrest and apoptosis. In studies involving lung cancer cell lines, KCC009 combined with radiation therapy led to increased cell death compared to radiation alone .
Relevant data regarding melting point, boiling point, and specific heat capacity are not universally available but can be determined experimentally during characterization processes .
KCC009 has several scientific applications:
Transglutaminase 2 (TG2), a calcium-dependent multifunctional enzyme, is a critical driver of tumor progression and therapeutic resistance across diverse cancers. Its oncogenic functions stem from two mutually exclusive conformational states:
Table 1: TG2-Driven Oncogenic Pathways in Select Cancers
Cancer Type | TG2 Expression | Key Pathways | Functional Outcome |
---|---|---|---|
Glioblastoma | Elevated in ECM | Fibronectin assembly, Integrin/FAK | Invasion, chemoresistance |
Breast Cancer | High in stroma/tumors | NF-κB, IL-6 | Metastasis, reduced survival |
Gastric Cancer | Correlates with stage | ERK1/2 | Peritoneal metastasis |
Ovarian Cancer | Enriched in metastases | β-catenin, c-Src | EMT, spheroid formation |
TG2 fosters chemoresistance through:
TG2 inhibition represents a multipronged therapeutic strategy:
Table 2: TG2 Expression and Clinical Correlations in Human Tumors
Cancer Type | mRNA/Protein Level vs. Normal | Association with Prognosis |
---|---|---|
Pancreatic Adenocarcinoma | Significantly increased | Reduced overall survival |
Lung Adenocarcinoma | Decreased | Conflicting data |
Acute Myeloid Leukemia | Decreased | Not significant |
Melanoma | Significantly increased | Reduced survival |
Notably, TG2 expression correlates with advanced disease stages and therapy failure in glioblastoma, ovarian, and triple-negative breast cancers, validating its targetability [4] [5] [6].
KCC009 (dihydroisoxazole derivative) emerged from structure-activity studies optimizing selective TG2 inhibition. Key characteristics include:
Table 3: Chemical and Functional Profile of KCC009
Property | Specification |
---|---|
Chemical Class | Dihydroisoxazole |
Molecular Target | TG2 transamidase active site |
Selectivity | >10-fold vs. TG1, TG3, Factor XIII |
Key Functional Effects | Disrupts FN assembly, blocks ECM remodeling, sensitizes to BCNU |
Initial in vivo studies demonstrated KCC009’s efficacy in orthotopic glioblastoma models:
KCC009’s ability to target both primary tumors and infiltrating cells positions it as a novel adjunctive therapy for aggressive malignancies [2] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7